3-Isopropylthio-1,2,4-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylsulfanyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-5(2)10-6-7-3-4-8-9-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFRUCGHQCIPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 Isopropylthio 1,2,4 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Isopropylthio-1,2,4-triazine, providing unambiguous assignment of proton (¹H) and carbon (¹³C) nuclei.
¹H NMR: The ¹H NMR spectrum of this compound derivatives typically exhibits characteristic signals corresponding to the isopropyl and triazine ring protons. For instance, in a related bi(1,2,4-triazine) derivative, the isopropyl group presents as a heptet for the CH proton and a doublet for the two methyl (CH₃) groups. sci-hub.red The protons on the triazine ring itself would appear as singlets in the aromatic region of the spectrum. sci-hub.red In some cases, the complexity of the spectra can be influenced by the solvent and temperature, which can affect conformational equilibrium and result in the appearance of multiple rotamers. tdx.cat
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the triazine ring resonate at characteristic chemical shifts, which can be influenced by the substituents. sci-hub.redtdx.cat The isopropyl group will show two signals, one for the methine (CH) carbon and another for the equivalent methyl (CH₃) carbons. sci-hub.red The presence of different rotamers can also lead to the splitting of carbon signals. tdx.cat
Interactive Data Table: Representative NMR Data for Triazine Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H | Triazine-H | ~9.8 | s | - | sci-hub.red |
| ¹H | Isopropyl-CH | ~4.1 | hept | ~6.5 | sci-hub.red |
| ¹H | Isopropyl-CH₃ | ~1.4 | d | ~6.5 | sci-hub.red |
| ¹³C | Triazine-C | ~148-161 | - | - | lanl.gov |
| ¹³C | Isopropyl-CH | - | - | - | - |
| ¹³C | Isopropyl-CH₃ | - | - | - | - |
| Note: Specific chemical shifts can vary depending on the solvent and the full molecular structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound.
IR Spectroscopy: The IR spectrum of triazine derivatives reveals characteristic absorption bands. The C=N stretching vibrations within the triazine ring typically appear in the region of 1600-1680 cm⁻¹. ajbasweb.com Bands corresponding to C-H stretching of the isopropyl group are expected in the 2850-3000 cm⁻¹ range. libretexts.org The C-S stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Other bands related to ring vibrations and bending modes of the substituents provide a unique fingerprint for the molecule. nih.govresearchgate.net For instance, the stretching mode of triazinic rings can be observed around 805 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the triazine ring would be a prominent feature in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for Triazine Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| C=N Stretch | Triazine Ring | 1600-1680 | IR | ajbasweb.com |
| C-H Stretch | Isopropyl Group | 2850-3000 | IR | libretexts.org |
| Ring Vibration | Triazine Ring | ~805 | IR | researchgate.net |
| C-N/C=N Stretches | Triazine Ring | 1200-1600 | IR | researchgate.net |
| N-H Stretch (if present) | Amine/Amide | 3150-3490 | IR | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The triazine ring, being an aromatic heterocycle, exhibits characteristic π → π* and n → π* transitions. researchgate.net The absorption maxima (λ_max) are influenced by the substituents on the triazine core. The isopropylthio group, acting as an auxochrome, can cause a shift in the absorption bands. Theoretical studies on similar 1,2,4-triazine (B1199460) derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that electronic transitions can be localized on different parts of the molecule, including the triazine and phenyl groups. nih.gov The experimental UV-Vis spectra of related triazine derivatives show absorption maxima in the range of 350-400 nm. nih.gov
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. sci-hub.red The high-resolution capability allows for the confirmation of the molecular formula with a high degree of accuracy. sci-hub.red The mass spectrum also reveals characteristic fragmentation patterns, which can further aid in structural confirmation. The fragmentation of the molecular ion can involve the loss of the isopropyl group or cleavage of the triazine ring, providing valuable structural information. The NIST WebBook provides mass spectral data for the parent 1,2,4-triazine, which can serve as a reference for understanding the fragmentation of its derivatives. nist.gov
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways
Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. etamu.edutorontech.com The resulting TGA curve can indicate the temperature at which the compound begins to decompose and the number of decomposition steps. researchgate.net For instance, a TGA of a related triazine complex showed stability up to a certain temperature, followed by mass loss corresponding to the elimination of coordinated molecules and subsequent decomposition of the organic ligand. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, phase transitions, and the enthalpy of decomposition.
Scanning Electron Microscopy (SEM) for Morphological and Surface Analysis
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and topography of solid samples of this compound. SEM images can reveal information about the particle size, shape, and surface texture of the material. This technique has been used to characterize related materials, such as nanocatalysts supported on functionalized substrates. researchgate.net
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Redox Behavior
The redox properties of this compound are of significant interest for understanding its chemical reactivity and potential applications. While direct electrochemical studies specifically on this compound are not extensively reported in the reviewed literature, the electrochemical behavior of analogous 1,2,4-triazine derivatives provides a strong basis for predicting its redox characteristics. Cyclic voltammetry (CV) is a principal technique employed for such investigations, offering insights into the oxidation and reduction potentials of the molecule.
The electrochemical activity of 1,2,4-triazine derivatives is typically associated with the electron-deficient triazine ring and the nature of its substituents. For compounds bearing a thioether linkage, such as the isopropylthio group in the target molecule, both the heterocyclic ring and the sulfur atom can be electrochemically active.
Research on related 3-alkylthio-1,2,4-triazine compounds indicates that the sulfur-containing substituent is a potential redox center. The methylsulfanyl group, for example, can be oxidized to a sulfoxide (B87167) or a sulfone under certain conditions. This suggests that the isopropylthio group in this compound could undergo a similar oxidation process at a specific anodic potential.
Furthermore, studies on other 1,2,4-triazine derivatives reveal the redox behavior of the triazine core. For instance, the electrochemical reduction of 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one in aprotic media has been shown to proceed in two steps at negative potentials. rsc.org This implies that the 1,2,4-triazine ring in this compound is also likely to be reducible.
Based on these findings from analogous compounds, a hypothetical cyclic voltammogram for this compound would be expected to exhibit at least one reduction peak corresponding to the triazine ring and at least one oxidation peak associated with the isopropylthio substituent. The precise potentials for these processes would be influenced by the solvent system, supporting electrolyte, and scan rate used in the experiment.
Anticipated Redox Potentials Based on Analogous Compounds
To illustrate the expected electrochemical behavior, the following table summarizes representative redox potential data from related 1,2,4-triazine derivatives. It is important to note that these values are for comparative purposes and the actual potentials for this compound may differ.
| Compound | Redox Process | Potential (V) | Reference Electrode | Conditions | Citation |
| 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one | Reduction (Peak 1) | ≈ -1.70 | Ag/AgCl | DMF solution, glassy carbon electrode | rsc.org |
| 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one | Reduction (Peak 2) | ≈ -2.50 | Ag/AgCl | DMF solution, glassy carbon electrode | rsc.org |
| 4-hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c] hbu.edu.cnarabjchem.orgtriazine derivative | Reduction (Nitro group) | -0.5 | Not specified | Water-organic buffer solutions | urfu.ru |
| 4-hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c] hbu.edu.cnarabjchem.orgtriazine derivative | Oxidation (Anodic Peak 1) | 0.2 | Not specified | Water-organic buffer solutions | urfu.ru |
| 4-hydroxy-3-nitro-1,4-dihydrotriazolo[5,1-c] hbu.edu.cnarabjchem.orgtriazine derivative | Oxidation (Anodic Peak 2) | 1.1 | Not specified | Water-organic buffer solutions | urfu.ru |
Computational Chemistry and Theoretical Insights into 3 Isopropylthio 1,2,4 Triazine
Quantum Chemical Calculations of Electronic Structure (HOMO-LUMO analysis, Band Gap)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 3-isopropylthio-1,2,4-triazine and its derivatives. irjweb.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. schrodinger.com
Calculations for analogous triazine derivatives have shown that the distribution of HOMO and LUMO densities can vary significantly with substituent changes. d-nb.inforesearchgate.net For example, in some 1,2,4-triazine (B1199460) systems, the HOMO is localized on the triazine ring and sulfur atom, indicating these areas are prone to electrophilic attack, while the LUMO is distributed over the triazine and phenyl groups, suggesting these regions are susceptible to nucleophilic attack. d-nb.info The specific HOMO-LUMO energies and the resulting band gap for this compound would require specific DFT calculations, but the principles derived from related compounds provide a strong predictive framework.
Table 1: Illustrative Quantum Chemical Parameters for Triazine Derivatives Note: This table is a generalized representation based on typical values for related compounds and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.
Molecular Orbital Theory and Electron Density Distribution Studies
Molecular Orbital (MO) theory provides a more detailed picture of bonding and electron distribution compared to simpler models. tamu.edu It describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. utdallas.edu The electron density distribution, which can be calculated using quantum mechanical methods, reveals the regions of a molecule that are electron-rich or electron-poor. nih.gov
For 1,2,4-triazine derivatives, studies have shown that the electron density is not uniformly distributed. chimicatechnoacta.ru The nitrogen atoms in the triazine ring, being more electronegative than carbon, tend to draw electron density, creating regions of negative electrostatic potential. Conversely, the hydrogen atoms and parts of the alkyl substituents would exhibit positive potential. The sulfur atom in the isopropylthio group, with its lone pairs, also contributes significantly to the electron density distribution.
In related systems, the electron density of the HOMO is often concentrated on the sulfur atom and parts of the triazine ring, while the LUMO density is located primarily on the triazine ring itself. d-nb.inforesearchgate.net This distribution is critical for understanding intermolecular interactions and predicting sites of reaction. For example, an electron-rich region identified by electron density maps would be a likely site for electrophilic attack.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotational bond is the C-S bond connecting the isopropyl group to the triazine ring.
The rotation around this bond will lead to different conformers with varying steric interactions and, consequently, different potential energies. An energy landscape can be mapped by calculating the energy of the molecule as a function of the dihedral angle of this rotating bond. The most stable conformations will correspond to energy minima on this landscape, while transition states between conformers will be at energy maxima. scielo.org.mxmaricopa.edu
Studies on analogous molecules with flexible side chains have shown that certain staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. libretexts.org In the case of the isopropyl group, there would likely be a preference for conformations where the bulky methyl groups are positioned away from the triazine ring to minimize steric clash. The rotational barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule at different temperatures. mdpi.com
Tautomerism Studies and Energetics (e.g., Thiol-Thione Tautomerism in Analogues)
While this compound itself has a stable S-alkyl group and does not exhibit thiol-thione tautomerism, its parent compound, 3-mercapto-1,2,4-triazine, can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). scirp.org The study of this tautomerism in analogous systems provides valuable context.
Computational studies on related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have been used to determine the relative stability of the thiol and thione tautomers. science.govbeilstein-journals.org These calculations, often performed using DFT methods, can predict which tautomer is energetically more favorable in the gas phase and in different solvents. acs.org Generally, in many heterocyclic systems, the thione form is found to be more stable than the thiol form. ias.ac.in Spectroscopic techniques like NMR and IR, combined with theoretical calculations, are powerful tools for investigating these tautomeric equilibria. science.govresearchgate.net
The alkylation of the sulfur atom, as in this compound, effectively "locks" the molecule in the "thiol-like" S-substituted form, preventing the tautomeric shift to a thione.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and analyzing the high-energy transition states that connect reactants and products. grafiati.comacs.org For this compound, one could theoretically investigate various reactions, such as nucleophilic aromatic substitution on the triazine ring or oxidation at the sulfur atom.
By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves locating the structures of the transition states and calculating their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For example, studies on the thermal dealkylation of related s-triazine derivatives have used computational methods to propose reaction mechanisms involving specific cyclic transition states. grafiati.com Similarly, the mechanism of cross-cyclotrimerization to form 1,3,5-triazine (B166579) derivatives has been elucidated with the aid of theoretical calculations which support the proposed intermediates and pathways. acs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. youtube.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering insights that are not available from static quantum chemical calculations. rsc.org
For this compound, MD simulations could be used to thoroughly sample its conformational space, providing a more dynamic picture of its flexibility than a static conformational analysis. nih.gov This is particularly useful for understanding how the molecule behaves in a solution or in a biological environment.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. ohio-state.edu One could simulate the interaction of this compound with solvent molecules, or with a biological target such as an enzyme active site. nih.gov These simulations can reveal preferred binding modes, calculate binding free energies, and identify key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) that stabilize the complex. mdpi.comnih.gov Such studies are crucial in fields like drug design, where understanding ligand-receptor interactions is paramount. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of 3 Isopropylthio 1,2,4 Triazine
Nucleophilic Substitution Reactions at the Triazine Ring
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring facilitates nucleophilic substitution reactions, particularly at the C-3, C-5, and C-6 positions. researchgate.netclockss.org The isopropylthio group at the C-3 position can act as a leaving group, especially after being oxidized to a more reactive sulfinyl or sulfonyl group. researchgate.net
Simple 3-substituted triazines are prone to nucleophilic attack, primarily at the 5- and 6-positions. acs.org However, the reactivity of the 3-alkylthio group itself in nucleophilic substitutions is a key aspect of its chemistry. While direct displacement of the alkylthio group can be challenging, its conversion to a better leaving group, such as a methylsulfonyl group, significantly enhances its susceptibility to nucleophilic attack. researchgate.netunimelb.edu.au For instance, 3-(methylsulfonyl)-1,2,4-triazine (B3078974) readily reacts with a variety of nucleophiles, including alkyl and aryl thiols, primary and secondary alkylamines, and phenols, to yield the corresponding 3-substituted 1,2,4-triazines in good yields. researchgate.netunimelb.edu.au
The reaction of 3-halo-1,2,4-triazines with carbon nucleophiles can lead to ring transformation instead of simple substitution. clockss.org This highlights the complex reactivity of the triazine core, where the interplay between the substituent at C-3 and the incoming nucleophile determines the reaction outcome.
Table 1: Nucleophilic Substitution Reactions of 3-Alkylthio-1,2,4-Triazine Derivatives
| Reactant (3-Substituted-1,2,4-Triazine) | Nucleophile | Product | Reference |
|---|---|---|---|
| 3-(Methylsulfonyl)-1,2,4-triazine | Alkyl/Aryl thiols, Amines, Phenols | 3-Alkylthio/Arylthio/Amino/Phenoxy-1,2,4-triazines | researchgate.netunimelb.edu.au |
| 3-Halo-6-phenyl-1,2,4-triazines | α-Halocarbanions | Pyrazoles (via ring contraction) | clockss.org |
Electrophilic Substitution and Addition Reactions
Electrophilic aromatic substitution on the 1,2,4-triazine ring is generally difficult due to the ring's π-deficient character. wikipedia.orgchemeurope.com The nitrogen atoms in the ring reduce its electron density, deactivating it towards electrophilic attack. However, certain electrophilic interactions can occur, often leading to addition or more complex transformations rather than direct substitution.
While direct electrophilic substitution on the triazine core is challenging, the isopropylthio group can be a site for electrophilic attack. For example, alkylation can occur at the sulfur atom. More commonly, electrophilic reagents will interact with the nitrogen atoms of the triazine ring. For instance, 1,2,4-triazines can be alkylated under mild conditions to form 1-alkyl-1,2,4-triazinium salts. acs.org These salts are stable precursors for triazinium ylides, which can then undergo further reactions like 1,3-dipolar cycloadditions. acs.org
Oxidation and Reduction Pathways of the 1,2,4-Triazine Core and Isopropylthio Group
Both the 1,2,4-triazine ring and the isopropylthio group can undergo oxidation and reduction, leading to a variety of derivatives.
Oxidation: The isopropylthio group is readily oxidized to the corresponding sulfoxide (B87167) and sulfone. urfu.ruchimicatechnoacta.ru This transformation is significant as it activates the C-3 position for nucleophilic substitution. researchgate.net For example, the oxidation of 2-alkylthio-6-nitro-1,2,4-triazolo[5,1-c] acs.orgresearchgate.neturfu.rutriazine-7-ones with hydrogen peroxide in trifluoroacetic acid yields the corresponding sulfoxides and sulfones. urfu.ruchimicatechnoacta.ru Similarly, dimethyldioxirane (B1199080) can efficiently oxidize alkylthio-substituted arene chromium complexes to their sulfinyl derivatives. rsc.org Treatment of S-alkylthio compounds with one equivalent of hydrogen peroxide typically forms sulfoxides, while using an excess leads to the formation of sulfones. mdpi.com
The triazine ring itself can be oxidized, though this is less common. Oxidation of dihydro-1,2,4-triazines can lead to the aromatic 1,2,4-triazine. mdpi.com
Reduction: The 1,2,4-triazine ring can be reduced under various conditions. For instance, treatment of pyrazolo[5,1-c] acs.orgresearchgate.neturfu.rutriazine derivatives with diborane (B8814927) can lead to the reduction of the triazine ring, forming 1,2,3,4-tetrahydropyrazolo[5,1-c] acs.orgresearchgate.neturfu.rutriazines. researchgate.net These reduced forms can be sensitive to air, spontaneously oxidizing back to the dihydro or aromatic derivatives. researchgate.net
Table 2: Oxidation Products of Alkylthio-Triazine Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-Alkylthio-6-nitro-1,2,4-triazolo[5,1-c] acs.orgresearchgate.neturfu.rutriazine-7-ones | H₂O₂ / CF₃COOH (1 eq.) | 2-Alkylsulfinyl derivatives (Sulfoxides) | urfu.rumdpi.com |
| 2-Alkylthio-6-nitro-1,2,4-triazolo[5,1-c] acs.orgresearchgate.neturfu.rutriazine-7-ones | H₂O₂ / CF₃COOH (2.2 eq.) | 2-Alkylsulfonyl derivatives (Sulfones) | urfu.rumdpi.com |
Ring-Opening and Ring-Closure Reactions of the Triazine System
The 1,2,4-triazine ring can undergo ring-opening and subsequent ring-closure (ring transformation) reactions, particularly when treated with strong nucleophiles or under specific reaction conditions. clockss.org These reactions provide pathways to other heterocyclic systems.
For example, the reaction of 3-halo-1,2,4-triazines with α-chlorocarbanions results in a ring contraction to form pyrazoles, rather than the expected substitution product. clockss.org This transformation is believed to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The amination of 1,2,4-triazines with potassium amide in liquid ammonia (B1221849) is another classic example of a reaction involving an open-chain intermediate. clockss.org
Ring cleavage can also be induced by other means. For example, the treatment of 5,6-diaryl-3-methylthio-1,2,4-triazine with Oxone leads to oxidation and cleavage of the triazine ring, yielding N-acylureas. researchgate.net Fused furan-triazine systems can be cleaved by nucleophiles to afford 6-azacytosine derivatives. arkat-usa.org
Conversely, ring-closure reactions are fundamental to the synthesis of the 1,2,4-triazine ring itself, typically through the condensation of 1,2-dicarbonyl compounds with amidrazones. chemeurope.commdpi.comselcuk.edu.tr
Chemical Transformations Involving the Isopropylthio Moiety
The isopropylthio group is a versatile functional group that can undergo several transformations beyond oxidation.
Alkylation and S-Dealkylation: The sulfur atom can be alkylated. ajbasweb.com Conversely, the S-isopropyl bond can be cleaved under certain conditions.
Displacement: As discussed in Section 5.1, the isopropylthio group, especially after oxidation to the sulfonyl group, is an excellent leaving group and can be displaced by a wide range of nucleophiles. researchgate.net This is a key strategy for functionalizing the C-3 position of the 1,2,4-triazine ring.
Cross-Coupling Reactions: S-alkyl substituents on triazine rings can be utilized in cross-coupling reactions, providing a powerful tool for carbon-carbon bond formation. researchgate.netacs.org
Formation of Fused and Condensed Heterocyclic Systems from 1,2,4-Triazine Precursors
1,2,4-Triazines are valuable precursors for the synthesis of fused and condensed heterocyclic systems. These reactions often involve the triazine ring acting as a diene in inverse electron demand Diels-Alder (IEDDA) reactions or through intramolecular cyclizations.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: 1,2,4-triazines react with electron-rich dienophiles, such as enamines or alkynes, to form substituted pyridines after the extrusion of a nitrogen molecule from the initial bicyclic adduct. researchgate.netresearchgate.netwikipedia.orgchemeurope.com For example, reacting 5-cyano-3-isopropylthio-1,2,4-triazine with 1-pyrrolidinocyclohexene leads to an intermediate that, upon acid treatment, yields a substituted isoquinoline (B145761). arkat-usa.orgresearchgate.net The reactivity in IEDDA reactions can be enhanced by electron-withdrawing substituents on the triazine ring. mdpi.com
Intramolecular Cyclization and Condensation: Functionalized 1,2,4-triazines can undergo intramolecular reactions to form fused systems. For instance, 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) reacts with chloroacetonitrile (B46850) to form a 1,2,4-triazino[4,3-b] acs.orgresearchgate.neturfu.rutriazine system. researchgate.net Similarly, various pyrazolo[1,5-d] acs.orgresearchgate.neturfu.rutriazolo[3,4-f] acs.orgresearchgate.neturfu.rutriazines and imidazo[5,1-c] acs.orgresearchgate.neturfu.rutriazines have been synthesized from appropriate triazine precursors. beilstein-journals.orggrafiati.comresearchgate.net The synthesis of Triazavirin, an antiviral drug, involves the annelation of a 1,2,4-triazine ring to a 1,2,4-triazole (B32235) moiety. mdpi.com
Table 3: Fused Heterocyclic Systems from 1,2,4-Triazine Precursors
| 1,2,4-Triazine Reactant | Reagent/Condition | Fused Product | Reference |
|---|---|---|---|
| 5-Cyano-3-isopropylthio-1,2,4-triazine | 1-Pyrrolidinocyclohexene | Substituted isoquinoline (after acid treatment) | arkat-usa.orgresearchgate.net |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] acs.orgresearchgate.neturfu.rutriazine | researchgate.net |
| 3-Methylthio-5-amino-1,2,4-triazole | α-Nitroesters | Triazolo[5,1-c] acs.orgresearchgate.neturfu.rutriazine core (e.g., Triazavirin) | mdpi.com |
| 3-Amino-5-nitro-1,2,4-triazole | Nitroacetonitrile | 4-Amino-3,7-dinitrotriazolo-[5,1-c] acs.orgresearchgate.neturfu.rutriazine | nih.gov |
Mechanistic Investigations of 3 Isopropylthio 1,2,4 Triazine Bioactivity in in Vitro and Preclinical Models
Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., Pyruvate (B1213749) Dehydrogenase Kinase, HslVU Protease, Cytochrome P450 Enzymes)
Derivatives of 1,2,4-triazine (B1199460) have been the subject of numerous studies to understand their inhibitory effects on various key enzymes. These investigations are crucial for elucidating the mechanisms behind their biological activities. The enzymes targeted include those involved in cancer metabolism, bacterial proteostasis, and xenobiotic metabolism.
Pyruvate Dehydrogenase Kinase (PDK): PDKs are critical regulatory enzymes in glucose metabolism, and their inhibition can redirect cancer cells from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, a less favorable pathway for tumor growth. nih.gov Several studies have identified 1,2,4-triazine derivatives as potent inhibitors of PDKs. nih.govnih.gov Specifically, 3-amino-1,2,4-triazine compounds have shown selective inhibition of PDK1 and PDK4 isoforms. unipd.it The inhibition of PDKs by these compounds reactivates the Pyruvate Dehydrogenase Complex (PDC), shifting pyruvate metabolism from lactate (B86563) production to acetyl-CoA generation for the TCA cycle. nih.gove-dmj.org This metabolic reprogramming is a key aspect of their anticancer potential.
HslVU Protease: The HslVU (heat shock locus V and U) complex is an ATP-dependent protease found in many bacteria, including E. coli, where it plays a vital role in proteostasis by degrading misfolded or short-lived regulatory proteins. europeanreview.orgnih.gov Its importance for bacterial survival makes it a compelling target for new antimicrobial agents. europeanreview.orgeuropeanreview.org Studies have evaluated libraries of small molecules, including triazines, for their ability to inhibit the HslV protease component. europeanreview.org In comparative studies, triazine derivatives demonstrated greater inhibitory potential against HslV protease than other chemical families, such as chromones. europeanreview.org
Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are a superfamily of proteins involved in the metabolism of a wide array of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. rsc.org Fused 1,2,4-triazine derivatives have been synthesized and screened for their inhibitory effects on CYP enzymes, particularly CYP1A1, which is involved in the activation of pro-carcinogens. nih.gov Additionally, 1,2,4-triazine derivatives have been investigated as potential antifungal agents through their inhibition of fungal-specific CYP enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi such as Candida albicans. researchgate.net Some derivatives have also been noted as inhibitors of human CYP1A2. ambeed.com
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic analysis is fundamental to characterizing the potency and mechanism of enzyme inhibitors. numberanalytics.com For 1,2,4-triazine derivatives, these studies typically involve determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. numberanalytics.com
Against PDKs, various 1,2,4-triazine compounds have demonstrated potent inhibitory activity, with some derivatives strongly inhibiting PDK1 with IC₅₀ values as low as 0.41 μM. nih.gov These compounds were also found to inhibit other isoforms (PDK2, PDK3, and PDK4) with IC₅₀ values in the low micromolar range. nih.gov For the HslV protease, certain triazine derivatives have shown high inhibitory potential, with IC₅₀ values reported to be as low as 0.1 µM. europeanreview.org In the case of Cytochrome P450 enzymes, a fused 1,2,4-triazine derivative was found to behave as a competitive inhibitor of P450 1A2, with a calculated inhibition constant (Kᵢ) of 1.5 µM. nih.gov
The following table summarizes the inhibitory concentrations (IC₅₀) of representative triazine derivatives against various enzymes.
| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Triazine Derivative | PDK1 | 0.41 | nih.gov |
| Triazine Derivative | PDK2 | 1.5 | nih.gov |
| Triazine Derivative | PDK3 | 3.9 | nih.gov |
| Triazine Derivative | PDK4 | 6.8 | nih.gov |
| Triazine Derivative (SHS-II-147) | HslV Protease (E. coli) | 0.1 ± 0.005 | europeanreview.org |
| Triazine Derivative (SHS-II-123a) | HslV Protease (E. coli) | 0.13 ± 0.005 | europeanreview.org |
Identification of Molecular Binding Sites via Computational Docking
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its protein target, providing insights into the molecular basis of inhibition.
Pyruvate Dehydrogenase Kinase (PDK): Docking studies have shown that 1,2,4-triazine-based inhibitors can be effectively positioned within the ATP-binding site of PDK1. nih.govnih.gov The validity of these docking protocols has been confirmed by re-docking known inhibitors and observing a low root mean square deviation (RMSD) from the crystal structure pose. mdpi.com The binding energies calculated from these simulations often correlate well with experimentally determined inhibitory activities. ijper.org
HslVU Protease: For HslV protease, molecular docking has revealed that triazine inhibitors form crucial interactions with key residues in the active site. europeanreview.org These interactions include hydrogen bonds with the catalytic residue, the N-terminal threonine, as well as with other significant amino acid residues like lysine33. europeanreview.org The strong correlation between high docking scores and potent in vitro inhibition supports the predicted binding mode. europeanreview.org
Cytochrome P450 Enzymes: In studies targeting CYP1A1, docking analysis of fused triazolotriazine derivatives indicated that these compounds bind at the interface of substrate recognition sites (SRS), specifically SRS2 and SRS6, on the outer surface of the enzyme. nih.gov The binding is stabilized by hydrogen bonds with amino acids such as ASN214, SER216, and ILE462. nih.gov For the fungal enzyme CYP51, docking studies of 1,2,4-triazine derivatives have shown a high binding affinity, with interactions involving both active site residues and surrounding allosteric residues, which is comparable to the binding of standard antifungal drugs like fluconazole. researchgate.net
Mechanistic Studies of Antiproliferative Action in Cancer Cell Lines (e.g., Cell Cycle Arrest, Apoptosis, Necroptosis Pathways)
The antiproliferative activity of 1,2,4-triazine derivatives has been investigated in various cancer cell lines, revealing their ability to induce cell death through multiple pathways.
Cell Cycle Arrest: Certain 1,2,4-triazine sulfonamide derivatives have been shown to disrupt the normal progression of the cell cycle. mdpi.com For instance, treatment of DLD-1 colon cancer cells with a novel derivative led to an accumulation of cells in the S and G2/M phases of the cell cycle. mdpi.com Cell cycle arrest prevents cancer cells from dividing and can be a prelude to programmed cell death. mdpi.com
Apoptosis: A primary mechanism of anticancer action for these compounds is the induction of apoptosis, or programmed cell death. Studies on various 1,2,4-triazine derivatives have confirmed their ability to trigger apoptosis in pancreatic, colon, and breast cancer cells. nih.govnih.govmdpi.comnih.gov This process is often mediated by the activation of caspases, the key executioner enzymes of apoptosis. Evidence shows the involvement of both the extrinsic pathway (via activation of caspase-8) and the intrinsic mitochondrial pathway (via activation of caspase-9), which both converge on the activation of effector caspases-3/7. mdpi.comnih.gov
Necroptosis: In addition to apoptosis, some triazine-based compounds have been implicated in inducing necroptosis, a form of programmed necrosis. mdpi.com This alternative cell death pathway is particularly relevant for overcoming apoptosis resistance in cancer cells. nih.gov The induction of necroptosis by pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goveuropeanreview.orgambeed.comtriazine sulfonamides was suggested by the absence of significant DNA fragmentation and the exposure of phosphatidylserine (B164497) (PS) on the cell surface, alongside the activation of caspase-3/7 which can also occur in some forms of necroptosis. mdpi.com
Elucidation of Cellular Pathway Perturbations (e.g., Metabolic/Redox Impairment)
The antiproliferative effects of 3-isopropylthio-1,2,4-triazine and its analogs are closely linked to their ability to disrupt critical cellular pathways, particularly those related to metabolism and redox balance.
Cellular mechanistic studies have confirmed that 3-amino-1,2,4-triazine derivatives effectively hamper the PDK/PDH axis. nih.gov By inhibiting PDK, these compounds promote the activity of the PDC, leading to a metabolic shift. nih.gov This reprogramming involves shunting pyruvate away from lactate production and towards the TCA cycle for oxidative phosphorylation. nih.gov This shift results in significant metabolic and redox impairment within the cancer cells, which are often highly reliant on glycolysis for their energy and biosynthetic needs. nih.gov The increased oxygen consumption and altered metabolic flow contribute to cellular stress, ultimately triggering apoptotic cell death. nih.govnih.gov
Identification of Molecular Targets in Cellular Systems
Research has identified several molecular targets through which 1,2,4-triazine derivatives exert their anticancer effects.
The primary and most direct target for many of these compounds is the Pyruvate Dehydrogenase Kinase (PDK) , particularly the PDK1 isoform. nih.govnih.gov Inhibition of this target is directly responsible for the metabolic reprogramming observed in cancer cells. nih.gov
In addition to PDK, other molecular targets have been identified for certain 1,2,4-triazine sulfonamide derivatives. These include proteins involved in cancer progression, metastasis, and cell survival, such as:
mTOR (mammalian target of rapamycin): A key regulator of cell growth and proliferation. mdpi.com
Cathepsin B: A protease whose increased levels are associated with poor prognosis in several cancers. mdpi.com
sICAM-1 (soluble Intercellular Adhesion Molecule-1): A molecule involved in cell adhesion and metastasis. mdpi.com Studies have shown that treatment with a 1,2,4-triazine derivative can decrease the concentrations of mTOR, cathepsin B, and sICAM-1 in colon cancer cells. mdpi.com Furthermore, proteins in the apoptotic machinery, such as Bax and caspases-3/7, -8, and -9 , are functionally targeted to execute programmed cell death. mdpi.comnih.gov For some fused triazine systems, receptor tyrosine kinases like VEGFR2 and c-Met have also been identified as potential targets. bohrium.com
Molecular Basis of Antimicrobial Activity (e.g., Antibacterial, Antifungal)
Derivatives of 1,2,4-triazine have shown promise as antimicrobial agents, with activities demonstrated against both bacteria and fungi. chemmethod.com Their mechanism of action involves the inhibition of essential microbial processes and enzymes.
Antibacterial Activity: The antibacterial effects of these compounds can be attributed to the inhibition of crucial bacterial enzymes that have no homolog in eukaryotes, making them selective targets. One such target is the HslVU protease . europeanreview.org This protease is essential for bacterial viability, regulating protein homeostasis and various stress responses. europeanreview.orgeuropeanreview.org Its inhibition by triazine derivatives represents a viable strategy for developing new antibacterial drugs. europeanreview.org Another identified mechanism is the inhibition of bacterial DNA gyrases . mdpi.com These enzymes are responsible for managing DNA topology during replication and transcription, and their inhibition by s-triazine derivatives blocks these vital processes, leading to bacterial cell death. mdpi.com
Antifungal Activity: The molecular basis for the antifungal activity of 1,2,4-triazine derivatives often involves targeting pathways unique to fungi. A key target is the enzyme lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. This is the same mechanism used by the widely prescribed azole class of antifungal drugs. preprints.org Molecular docking studies have confirmed that 1,2,4-triazine derivatives can bind effectively to the active site of CYP51 from Candida albicans. researchgate.net Other s-triazine derivatives have been shown to modulate the fungal cell wall by reducing the thickness of the mannan (B1593421) layer, which can affect the virulence of C. albicans. mdpi.com
The following table presents the antimicrobial activity of selected triazine derivatives.
| Compound Class | Organism | Activity Type | Measurement (µg/mL) | Reference |
|---|---|---|---|---|
| s-Triazine derivative (3b) | Candida albicans | Antifungal | MIC = 7.81 | mdpi.com |
| s-Triazine derivative (4d) | Candida albicans | Antifungal | MIC = 15.62 | mdpi.com |
| s-Triazine derivative (4c) | Candida albicans | Antifungal | MIC = 62.50 | mdpi.com |
| s-Triazine derivative (3b) | Staphylococcus aureus | Antibacterial | MIC = 62.50 | mdpi.com |
| s-Triazine derivative (3b) | Bacillus subtilis | Antibacterial | MIC = 31.25 | mdpi.com |
Investigation of Microbial Targets and Resistance Mechanisms
Research into the antimicrobial properties of 1,2,4-triazine derivatives has identified several potential bacterial targets and mechanisms of action. While specific studies on this compound are limited in the provided results, the broader class of triazine compounds offers valuable insights.
One key area of investigation for antimicrobial activity is the inhibition of essential bacterial enzymes. For instance, some 1,3,5-triazine (B166579) derivatives have been shown to target dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. researchgate.net Additionally, certain pyrazolo[3,4-d]pyrimidine compounds, which share structural similarities with triazines, have demonstrated the ability to inhibit bacterial kinases, leading to increased susceptibility to cell wall-targeting antibiotics like ampicillin. mdpi.com This suggests a mechanism involving the disruption of cell wall integrity.
A study on a modified antimicrobial drug, F8, which has a complex structure, identified ornithine carbamoyl (B1232498) transferase (arcB) as a target. researchgate.net The compound was found to competitively bind to arcB, disrupt the bacterial cell membrane, and induce oxidative damage. researchgate.net Furthermore, some chalcone (B49325) derivatives containing a 1,2,4-triazine moiety have been observed to cause folding and deformation of the bacterial cell membrane in Ralstonia solanacearum. rsc.org
The development of resistance is a critical aspect of antimicrobial research. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, alteration of the drug target, and increased efflux of the drug from the bacterial cell. asm.org While specific resistance mechanisms to this compound are not detailed, the general principles of antimicrobial resistance would likely apply.
Interactive Table: Microbial Targets of Triazine and Related Compounds
| Compound Class | Potential Target/Mechanism | Organism(s) |
| 1,3,5-Triazine Derivatives | Dihydrofolate reductase (DHFR) | Bacteria |
| Pyrazolo[3,4-d]pyrimidines | Bacterial kinases, Cell wall stress | S. aureus, E. coli |
| F8 (modified antimicrobial) | Ornithine carbamoyl transferase (arcB), Cell membrane disruption, Oxidative damage | Drug-resistant bacteria |
| Chalcone-1,2,4-triazine Derivatives | Bacterial cell membrane deformation | Ralstonia solanacearum |
Mechanistic Insights into Antiviral Activity (e.g., Neuraminidase Inhibition, Viral Polymerase Blockers)
The 1,2,4-triazine scaffold is a component of various compounds with demonstrated antiviral activity, targeting key viral enzymes like neuraminidase and viral polymerases.
Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it a prime target for antiviral drugs. cdc.gov Several neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, are sialic acid analogues that block the active site of the enzyme. cdc.gov While direct evidence for this compound as a neuraminidase inhibitor is not available in the search results, related heterocyclic compounds have been investigated for this activity. For example, some pyrrolo[2,1-f] nih.govacs.orgmdpi.comtriazine derivatives have been suggested to act as neuraminidase inhibitors based on in vitro tests and molecular docking studies. mdpi.com
Viral Polymerase Blockers: Viral RNA-dependent RNA polymerase (RdRp) is another essential enzyme for the replication and transcription of viral RNA, making it a highly conserved and attractive target for broad-spectrum antiviral agents. thno.orgmdpi.com Inhibition of RdRp can occur through various mechanisms, including chain termination and delayed chain termination. mdpi.comnih.gov
Several nucleoside analogues function as viral polymerase inhibitors. mdpi.com For instance, Remdesivir, a 1'-cyano-substituted adenosine (B11128) analogue, competes with ATP for incorporation by the EBOV RdRp and leads to delayed chain termination. nih.gov Another compound, Baloxavir (B560136), an active metabolite of baloxavir marboxil, inhibits the cap-dependent endonuclease activity of the influenza virus polymerase. caymanchem.com
While the specific mechanism of this compound is not elucidated, the broader family of 1,2,4-triazine derivatives has been associated with antiviral activity. ijpsr.infoscirp.org It is plausible that its antiviral effects could be mediated through the inhibition of viral polymerases, similar to other heterocyclic compounds.
Interactive Table: Antiviral Mechanisms of Triazine-Related and Other Compounds
| Compound/Class | Mechanism of Action | Target Virus/Enzyme |
| Pyrrolo[2,1-f] nih.govacs.orgmdpi.comtriazines | Neuraminidase Inhibition (suggested) | Influenza Virus |
| Remdesivir | Delayed Chain Termination | Ebola Virus (EBOV) RdRp |
| Baloxavir | Cap-dependent Endonuclease Inhibition | Influenza Virus Polymerase |
| Nucleoside Analogues | RNA Polymerase Inhibition | Various RNA Viruses |
Studies of Anti-inflammatory Mechanisms in Relevant Biological Models
The anti-inflammatory potential of 1,2,4-triazine derivatives has been explored, with studies pointing towards the modulation of key inflammatory pathways. Although direct studies on this compound are not detailed, research on related compounds provides mechanistic insights.
A significant mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. mdpi.com For instance, certain nih.govacs.orgmdpi.comtriazino[2,3-c]quinazoline derivatives have been shown to reduce paw edema in a carrageenan-induced inflammation model and significantly decrease the expression of COX-2. mdpi.com
In addition to COX-2, the expression of other pro-inflammatory mediators is also a target. The same study on nih.govacs.orgmdpi.comtriazino[2,3-c]quinazolines demonstrated a reduction in the levels of interleukin-1β (IL-1β) and C-reactive protein, further confirming their anti-inflammatory properties. mdpi.com The NF-κB signaling pathway is a central regulator of inflammation. frontiersin.org Some pyrazolo[4,3-e] nih.govacs.orgmdpi.comtriazine derivatives have been shown to suppress NF-κB expression, which in turn can reduce the production of inflammatory cytokines. nih.gov
Furthermore, the generation of reactive oxygen species (ROS) is often associated with inflammation. Some pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazine derivatives have been observed to promote ROS generation, which can play a role in inducing apoptosis in inflammatory or cancerous cells. nih.gov
Interactive Table: Anti-inflammatory Mechanisms of Triazine Derivatives
| Compound Class | Mechanism | Key Mediators Affected |
| nih.govacs.orgmdpi.comTriazino[2,3-c]quinazolines | COX-2 Inhibition | COX-2, IL-1β, C-reactive protein |
| Pyrazolo[4,3-e] nih.govacs.orgmdpi.comtriazines | NF-κB Suppression | NF-κB |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgmdpi.comtriazines | ROS Generation | Reactive Oxygen Species |
Elucidation of Molecular Targets in Other Preclinical Biological Contexts Relevant to Agrochemical Research
In the field of agrochemical research, 1,2,4-triazine derivatives have been investigated primarily for their herbicidal and fungicidal activities. While specific molecular targets for this compound in an agrochemical context are not explicitly detailed in the provided search results, information on related compounds offers potential areas of investigation.
A prominent application of 1,2,4-triazinones is as herbicides. scirp.org For example, 6-alkyl-4-amino-3-thioxo-1,2,4-triazin-5-ones are known for their herbicidal properties. scirp.org The molecular target for many commercial herbicides in this class is the photosystem II (PSII) complex in plants, where they inhibit photosynthetic electron transport.
In the context of fungicidal activity, research has focused on the synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives as antimicrobial agents. scirp.org These compounds have shown activity against various microbial species. scirp.org The specific molecular targets in fungi are not always well-defined but could involve essential enzymes or cellular processes analogous to those targeted in bacteria.
Furthermore, certain chalcone derivatives containing a 1,2,4-triazine moiety have shown potent antiviral activity against tobacco mosaic virus (TMV). rsc.org The mechanism of action for one such compound was found to involve binding to the TMV coat protein (TMV-CP), which is crucial for viral assembly and stability. rsc.org This interaction was confirmed through microscale thermophoresis and molecular docking studies. rsc.org
Interactive Table: Potential Agrochemical Targets of Triazine Derivatives
| Compound Class | Application | Potential Molecular Target |
| 6-Alkyl-4-amino-3-thioxo-1,2,4-triazin-5-ones | Herbicide | Photosystem II (PSII) |
| 3-Thioxo-1,2,4-triazin-5-one Derivatives | Fungicide | Not specified (likely essential enzymes) |
| Chalcone-1,2,4-triazine Derivatives | Antiviral (plant) | Tobacco Mosaic Virus Coat Protein (TMV-CP) |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Isopropylthio 1,2,4 Triazine Derivatives
Impact of the Isopropylthio Substituent on Bioactivity and Chemical Reactivity
The introduction of an isopropylthio (-S-CH(CH₃)₂) group at the C3 position of the 1,2,4-triazine (B1199460) ring significantly influences the molecule's properties, impacting both its chemical behavior and biological interactions.
Chemical Reactivity and Synthesis: The 3-isopropylthio-1,2,4-triazine moiety is typically synthesized from its 3-mercapto or 3-thioxo precursors. For instance, 6-methyl-3-(isopropylthio)-1,2,4-triazin-5(2H)-one can be prepared via the alkylation of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one. One specific method involves the reaction with triisopropyl phosphite (B83602) in a suitable solvent like dry toluene, which acts as an alkylating agent to yield the desired isopropylthio derivative. ajbasweb.com This reaction highlights the nucleophilic character of the sulfur atom in the precursor and provides a reliable route to introduce the isopropyl group. The reactivity of the 1,2,4-triazine ring itself is dependent on various factors including the nature of substituents and the reaction conditions. scirp.org
Influence on Physicochemical Properties and Bioactivity: The isopropylthio group is a thioether functional group that significantly alters the molecule's lipophilicity. vulcanchem.com This increased lipophilicity can enhance the compound's ability to cross biological membranes, a crucial factor for reaching intracellular targets. For example, in the development of antimalarial agents, the 3-alkylthio-1,2,4-triazine structure has been identified as a potent pharmacophore. researchgate.netnih.gov The isopropyl group, being a branched alkyl chain, can also influence the compound's metabolic stability and its steric interactions within a biological target's binding site. vulcanchem.com The presence of the sulfur atom and the amine group in related structures can create a balance of hydrophilic and hydrophobic properties, which is critical for the molecule's behavior in biological systems. vulcanchem.com
Systematic Structural Modifications and Their Effects on Molecular Potency and Selectivity
Systematic structural modifications of the this compound scaffold have been crucial in optimizing biological activity, particularly in the development of antimalarial agents. Research on 3,3′-disubstituted-5,5′-bi(1,2,4-triazines) has provided detailed insights into the structure-activity relationships (SAR) of this class. mmv.orgacs.orgacs.orgnih.govresearchgate.net
In a key study on antimalarial bi(1,2,4-triazine) dimers, researchers kept one of the 3-positions substituted with a methylthio group and systematically varied the other 3-alkylthio substituent. sci-hub.red While the direct 3-isopropylthio analogue was reported, the study explored a range of other alkyl groups to probe the effects of steric bulk and lipophilicity.
Key findings from these SAR studies include:
Alkyl Chain Variation: Starting from a symmetrical dimethylthio dimer, extending one of the alkyl chains to propyl, isopropyl, or isobutyl resulted in compounds with similar high potency against Plasmodium falciparum. sci-hub.red This suggests that small to moderately sized alkyl groups are well-tolerated at this position.
Steric Hindrance: A marginal decrease in bioactivity was observed when the substituent was expanded to a cyclohexyl group, and a more significant drop occurred with a bulky tert-butyl group. sci-hub.red This indicates that excessive steric bulk at the 3-position may be detrimental to activity, likely by hindering the optimal binding of the molecule to its target.
Improving Metabolic Stability: A primary goal of these modifications was to enhance metabolic stability. Subsequent research led to second-generation bis-triazines with significantly improved stability in human and mouse liver microsomes, resulting in orally available compounds with fast-acting antimalarial profiles. mmv.orgacs.orgacs.orgnih.gov
The data below, derived from studies on unsymmetrical 3-alkylthio-3'-methylthio-5,5'-bi(1,2,4-triazines), illustrates the effect of these modifications on antimalarial potency. sci-hub.red
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. This approach has been widely applied to 1,2,4-triazine derivatives to guide the design of new, more potent compounds. researchgate.net
For instance, in the development of anticonvulsant agents, a pharmacophore model was proposed based on active 1,2,4-triazine compounds. nih.govnih.govresearchgate.netscholarsresearchlibrary.com This model typically includes several key features:
An aryl hydrophobic binding site, often with a halogen substituent. nih.gov
A hydrogen bonding domain (HBD). nih.gov
An electron donor group. nih.gov
A fourth distal hydrophobic site. scholarsresearchlibrary.com The 1,2,4-triazine ring itself can serve as a crucial hydrogen bonding moiety in these interactions. nih.gov
Similarly, for anti-inflammatory 1,3,5-triazine (B166579) derivatives, pharmacophore modeling highlighted hydrophobicity as a critical feature for activity optimization. ijpsonline.com The models developed for various biological targets consistently show that a combination of hydrophobic regions and hydrogen-bonding acceptors/donors are essential for potent activity.
Lead optimization is the process of refining a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. For triazine derivatives, this is a multi-faceted strategy. researchgate.netchimia.chnih.govmdpi.comnih.gov A key focus in the optimization of antimalarial bis-triazines was to enhance metabolic stability while retaining high potency. mmv.orgacs.orgacs.orgnih.gov This involves systematic modifications to the parent structure, such as those described in section 7.2, to block sites of metabolic attack without disrupting the key interactions with the biological target. This structure-based drug design strategy has successfully led to the identification of novel triazine-based antimalarials with improved drug-like properties. nih.gov
Correlation between Electronic Structure and Observed Biological Responses
The biological activity of 1,2,4-triazine derivatives is intrinsically linked to their electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various electronic parameters that can be correlated with observed biological responses. worldscientific.comjst.go.jpscribd.com These studies help elucidate the structure-mechanism relationship (SMR) by revealing how the distribution of electrons within the molecule influences its interaction with biological targets.
Key electronic parameters investigated include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are indicators of a molecule's chemical reactivity and stability. mdpi.comnih.gov A small energy gap generally correlates with higher reactivity, suggesting that charge transfer can occur more readily within the molecule or between the molecule and its target. worldscientific.com
Natural Bond Orbital (NBO) Charges: NBO analysis calculates the charge distribution on each atom, providing insight into the polarity of specific bonds and the location of electron-rich and electron-poor centers. jst.go.jpmdpi.com For sulfur-containing triazine derivatives, the NBO charges on the sulfur and adjacent nitrogen atoms confirm the polarity of the S-N bond, which can be crucial for biological interactions. mdpi.com Studies have shown that large positive charges are often present on sulfur atoms in such derivatives. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are likely to engage in electrophilic or nucleophilic interactions. This helps in understanding how a ligand might orient itself within a receptor's binding pocket. worldscientific.com
In studies of sulfur-containing 1,2,4-triazines with anticancer activity, DFT calculations have been used to identify the structural and electronic parameters responsible for their biological effects. jst.go.jp Analysis of the molecular structure of active compounds showed that the presence of an S-N or S-S bond was important for activity. The calculated NBO charges on the sulfur atoms were identified as a key parameter influencing their biological function. jst.go.jp
The following table presents calculated electronic properties for a series of sulfur-containing 1,2,4-triazine derivatives, illustrating how these parameters vary with structural changes.
These theoretical calculations, when combined with experimental data, provide a powerful framework for the rational design of new this compound derivatives with enhanced potency and selectivity. worldscientific.com
Future Research Directions and Unaddressed Research Gaps for 3 Isopropylthio 1,2,4 Triazine
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 3-isopropylthio-1,2,4-triazine is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of novel and sustainable methodologies.
One promising avenue is the application of tandem cyclization reactions . These one-pot syntheses are highly efficient as they avoid the isolation of intermediates, thus aligning with the principles of green chemistry by improving step and atom economy. acs.orgsioc-journal.cnsioc-journal.cnrsc.orgrsc.org The development of a tandem cyclization approach for the synthesis of this compound, potentially from readily available starting materials, would represent a significant advancement.
Furthermore, the exploration of metal-free catalysis and the use of greener reaction media, such as water or bio-based solvents, should be pursued. sioc-journal.cnsioc-journal.cn Research into microwave-assisted organic synthesis could also offer a pathway to faster reaction times and improved yields, further enhancing the sustainability of the synthetic process.
Advanced Spectroscopic Characterization of Metabolites and Reaction Intermediates
A significant gap in the current understanding of this compound lies in the comprehensive characterization of its metabolites and reaction intermediates. Such knowledge is critical for elucidating its mechanism of action in biological systems and for understanding its synthetic pathways.
Future research should employ advanced spectroscopic techniques to identify and structurally characterize these transient species. High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of polar metabolites, which are common for s-triazine compounds. acs.orgacs.orgsci-hub.senih.govresearchgate.net The use of derivatization agents can further enhance the volatility and chromatographic separation of these metabolites, facilitating their identification. acs.org
For the characterization of reaction intermediates, techniques such as in situ NMR spectroscopy could provide real-time information on the transformation of reactants into products, allowing for the direct observation of transient intermediates. The combination of experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT) , can aid in the structural confirmation of both metabolites and reaction intermediates. bohrium.com
Integration of Multi-Omics Approaches in Mechanistic Biological Studies
To gain a holistic understanding of the biological effects of this compound, future research should integrate various multi-omics approaches. These technologies can provide a global view of the molecular changes within a biological system upon exposure to the compound.
Chemical proteomics is a powerful tool for the unbiased identification of the protein targets of small molecules. acs.orgmdpi.comnih.govharvard.edu Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can help to pinpoint the direct binding partners of this compound within the proteome. acs.orgmdpi.comchomixbio.com
Metabolomics , particularly chiral metabolomics using triazine-based chiral labeling reagents, can reveal alterations in metabolic pathways, providing insights into the compound's mechanism of action and potential off-target effects. springernature.comresearchgate.netresearchgate.net The integration of proteomics and metabolomics data can provide a more complete picture of the cellular response to this compound.
Development of High-Throughput Screening Assays for Molecular Target Identification
The identification of specific molecular targets is a crucial step in understanding the pharmacological or agrochemical potential of this compound. The development of robust high-throughput screening (HTS) assays is essential for this purpose. ingentaconnect.combenthamdirect.comlifechemicals.comresearchgate.net
Future research should focus on designing and validating HTS assays to screen large compound libraries for interaction with potential targets. pnas.orgnih.gov Given that many bioactive molecules exert their effects by inhibiting enzymes, developing fluorescence-based or other sensitive assays for a panel of relevant enzymes would be a logical starting point. pnas.orgnih.gov For agrochemical applications, HTS can be performed directly on whole organisms or model species to identify compounds with desired herbicidal or insecticidal activity. ingentaconnect.combenthamdirect.comingentaconnect.com
The data generated from HTS campaigns can be used to build structure-activity relationships (SAR) and guide the rational design of more potent and selective derivatives of this compound. pnas.org
Theoretical Prediction of Novel Reactivity Patterns and Synthetic Transformations
Computational chemistry offers a powerful and predictive tool for exploring the chemical space of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometries, electronic structures, and reactivity indices. bohrium.comresearchgate.netresearchgate.networldscientific.comarabjchem.orgnih.gov
Future theoretical studies should focus on predicting novel reactivity patterns, such as its behavior in various cycloaddition reactions or its potential for undergoing unique synthetic transformations. rsc.orgresearchgate.net Computational analysis can help to identify the most plausible reaction pathways and predict the regioselectivity of reactions, guiding experimental efforts. rsc.orgresearchgate.netchemrxiv.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed based on DFT-calculated descriptors to predict the biological activity of novel, yet-to-be-synthesized derivatives. worldscientific.comarabjchem.org This in silico approach can accelerate the discovery of new lead compounds with improved properties.
Further Research into Agrochemical and Materials Science Applications with a Mechanistic Focus
While triazines are well-established in agrochemicals and are emerging in materials science, the specific potential of this compound in these fields requires more focused investigation. researchgate.netwikipedia.orgcrimsonpublishers.commdpi.com
In the context of agrochemicals , future research should move beyond simple screening and delve into the mechanistic basis of any observed herbicidal or pesticidal activity. researchgate.netnih.govcambridge.orgnih.govusgs.gov For example, if herbicidal activity is detected, studies should aim to determine if it acts by inhibiting photosystem II, a common mechanism for triazine herbicides, or through a novel mode of action. researchgate.netnih.gov Understanding the mechanism of action is crucial for developing more effective and selective agrochemicals and for managing the potential for resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
